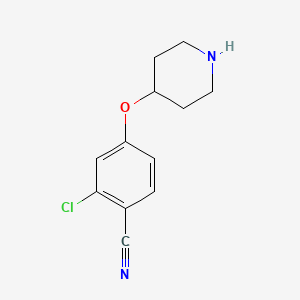

2-Chloro-4-(4-piperidinyloxy)benzonitrile

Übersicht

Beschreibung

2-Chloro-4-(4-piperidinyloxy)benzonitrile is a chemical compound used as a laboratory chemical . It is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of benzonitriles, which includes compounds like 2-Chloro-4-(4-piperidinyloxy)benzonitrile, often involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C .Physical And Chemical Properties Analysis

2-Chloro-4-(4-piperidinyloxy)benzonitrile is a white to almost white crystalline powder . The exact physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

Microbial Degradation and Environmental Impact

Studies on the microbial degradation of structurally related benzonitrile herbicides, such as dichlobenil, bromoxynil, and ioxynil, provide insights into the pathways, persistent metabolites, and involved degrader organisms. These benzonitriles are utilized in agriculture and public areas, posing potential environmental risks, including groundwater contamination. Research focuses on understanding degradation rates and pathways to mitigate environmental impacts and enhance bioremediation strategies (Holtze et al., 2008).

Development of Pharmaceutical Agents

Several studies explore the potential of related compounds in the pharmaceutical field, particularly as histamine H3 antagonists and in other therapeutic areas. For instance, derivatives of 4-piperidinyloxy-benzonitrile have been identified as potent histamine H3 antagonists, indicating potential applications in treating neurological disorders (Dvorak et al., 2005). This research underlines the compound's relevance in designing new therapeutic agents.

Material Science and Electrochemistry

In the field of material science, related benzonitriles have been used to study the electrolyte-concentration and ion-size dependence of excited-state intramolecular charge-transfer reactions. These studies contribute to understanding the fundamental processes in photochemistry and photophysics, which are crucial for developing advanced materials and technologies (Pradhan & Biswas, 2007).

Herbicide Research and Development

Research into the synthesis and characterization of novel compounds derived from benzonitriles, including studies on their herbicidal activity, provides valuable insights into developing more effective and environmentally friendly agricultural chemicals. Investigations into aryl-formyl piperidinone derivatives, for instance, demonstrate the ongoing effort to discover potent HPPD inhibitors for use as herbicides (Fu et al., 2021).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . In case of exposure, immediate medical attention is advised .

Eigenschaften

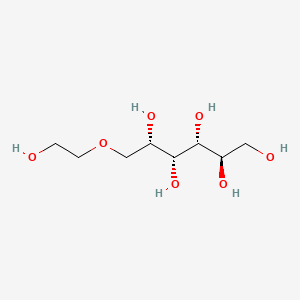

IUPAC Name |

2-chloro-4-piperidin-4-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c13-12-7-11(2-1-9(12)8-14)16-10-3-5-15-6-4-10/h1-2,7,10,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTMLAAAPWXHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591963 | |

| Record name | 2-Chloro-4-[(piperidin-4-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(4-piperidinyloxy)benzonitrile | |

CAS RN |

796600-10-7 | |

| Record name | 2-Chloro-4-[(piperidin-4-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Nitrobenzyloxy)carbonyl]-pyrrolidine-2-carboxylic acid](/img/structure/B1628788.png)